molecular formula C23H24N2O2 B13743353 Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- CAS No. 25080-14-2

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-

Cat. No.: B13743353
CAS No.: 25080-14-2
M. Wt: 360.4 g/mol
InChI Key: AFABFCARSKKBAV-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with bis(phenylmethyl)amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- typically involves the reaction of 3-amino-4-methoxyacetophenone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the acetophenone attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is unique due to the presence of both bis(phenylmethyl)amino and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

25080-14-2

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[3-(dibenzylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C23H24N2O2/c1-18(26)24-21-13-14-23(27-2)22(15-21)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

AFABFCARSKKBAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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